3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the nitrogen atom in the bicyclic structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to achieve a general and scalable approach to the synthesis of azabicyclo compounds . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The scalability of the synthetic route ensures that the compound can be produced in sufficient quantities for various applications. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the same bicyclic structure but may have different substituents, leading to variations in their chemical and physical properties.
Bicyclo[3.1.1]heptane derivatives: These compounds lack the nitrogen atom but have a similar bicyclic framework.
Pyridine analogs: Compounds with a pyridine ring can be considered as planar analogs of azabicyclo compounds. The presence of the nitrogen atom in a different structural context can lead to different reactivity and interactions.
The uniqueness of 3-Acetyl-5-cyclobutyl-3-azabicyclo[31
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(15)14-7-12(10-3-2-4-10)5-13(6-12,8-14)11(16)17/h10H,2-8H2,1H3,(H,16,17) |
InChI Key |
WKOVLSXHXBORRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3 |
Origin of Product |
United States |
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